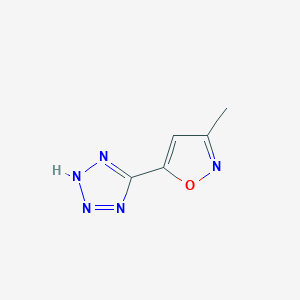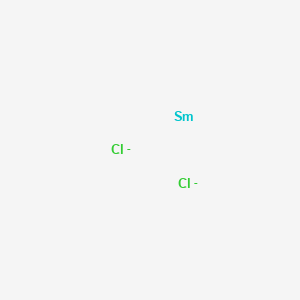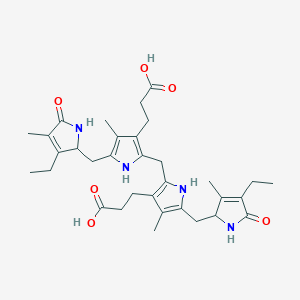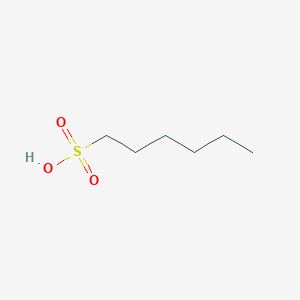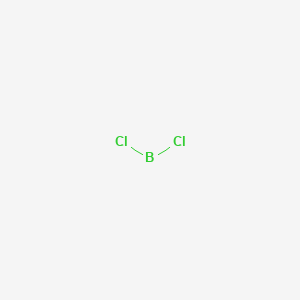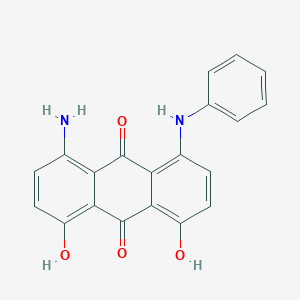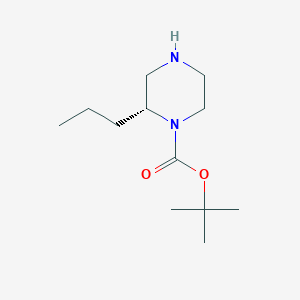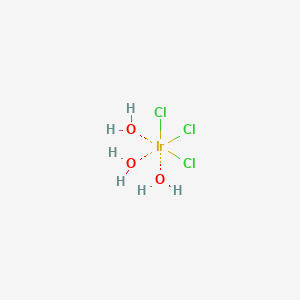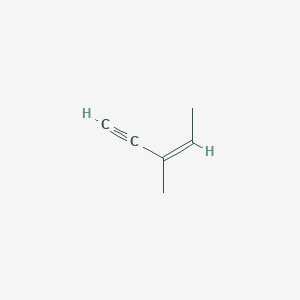
(Z)-3-methylpent-3-en-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-methylpent-3-en-1-yne, also known as MPE, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MPE is an alkyne, which means it contains a triple bond between two carbon atoms. This triple bond gives MPE its distinct chemical and physical properties, making it useful in a variety of scientific applications.
Wirkmechanismus
The mechanism of action of (Z)-3-methylpent-3-en-1-yne is not well understood, but it is believed to be due to its ability to form reactive intermediates through the triple bond between its carbon atoms. These reactive intermediates can then react with other molecules, leading to a variety of different chemical reactions.
Biochemische Und Physiologische Effekte
(Z)-3-methylpent-3-en-1-yne has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of different conditions. It has also been shown to have antioxidant properties, which could make it useful in the prevention of a variety of different diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-3-methylpent-3-en-1-yne in lab experiments is its unique chemical and physical properties. Its triple bond makes it useful in a variety of different chemical reactions, and its clear, colorless liquid form makes it easy to work with. However, there are also some limitations to using (Z)-3-methylpent-3-en-1-yne in lab experiments. For example, it can be difficult to handle due to its reactive nature, and it can also be expensive to synthesize.
Zukünftige Richtungen
There are a number of different future directions for research on (Z)-3-methylpent-3-en-1-yne. One area of research could be the development of new synthetic methods for (Z)-3-methylpent-3-en-1-yne, which could make it more accessible and affordable for use in a variety of different applications. Another area of research could be the exploration of (Z)-3-methylpent-3-en-1-yne's potential as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research could be done to better understand the mechanism of action of (Z)-3-methylpent-3-en-1-yne and its potential applications in a variety of different fields.
Synthesemethoden
(Z)-3-methylpent-3-en-1-yne can be synthesized through a number of different methods, including the reaction of 3-methyl-3-penten-1-yne with a strong base, such as sodium hydride or potassium tert-butoxide. This reaction produces (Z)-3-methylpent-3-en-1-yne as a clear, colorless liquid with a boiling point of 94-95°C.
Wissenschaftliche Forschungsanwendungen
(Z)-3-methylpent-3-en-1-yne has been the subject of extensive scientific research due to its unique properties and potential applications. One of the most promising applications of (Z)-3-methylpent-3-en-1-yne is as a building block for the synthesis of other chemical compounds. (Z)-3-methylpent-3-en-1-yne can be used to create a variety of different compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
14272-81-2 |
|---|---|
Produktname |
(Z)-3-methylpent-3-en-1-yne |
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
IUPAC-Name |
(Z)-3-methylpent-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5- |
InChI-Schlüssel |
GRGVQLWQXHFRHO-WAYWQWQTSA-N |
Isomerische SMILES |
C/C=C(/C)\C#C |
SMILES |
CC=C(C)C#C |
Kanonische SMILES |
CC=C(C)C#C |
Andere CAS-Nummern |
1574-33-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



